4-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
4-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate protective group and a branched amino acid side chain. The compound’s structure includes:
- A piperidine ring substituted at the 4-position with an ((S)-2-amino-3-methyl-butyrylamino)-methyl group.
- A tert-butyl ester at the 1-position, commonly used to protect amines during synthetic processes.
Properties
IUPAC Name |
tert-butyl 4-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18-10-12-6-8-19(9-7-12)15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJNXVEIVTOCM-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Modification
The piperidine ring serves as the structural backbone. The tert-butyl ester group is introduced via N-Boc protection, a method demonstrated in the synthesis of 4-(toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester . Key steps include:
-
Boc protection : Treating piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Tosylation : Reaction with tosyl chloride (TsCl) to install a leaving group for subsequent alkylation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 20°C, 20h | 100% |
| Tosylation | TsCl, TEA, DCM, 20°C, 20h | 95% |
(S)-2-Amino-3-methyl-butyrylamino Group Installation
The chiral amino acid moiety is synthesized via asymmetric catalysis or resolved using chiral auxiliaries. Patent CN105384708A details catalytic hydrogenation with Pd/C under hydrogen (5 bar) to achieve 99% enantiomeric excess (ee) for analogous amines. For the target compound:
-
Chiral ketone intermediate : 3-Methyl-1-(2-piperidinylphenyl)-1-butanone is reduced using asymmetric hydrogenation.
-
Amine protection : Benzylamine forms a Schiff base, enabling stereochemical control during reduction.
Stepwise Methodologies
Amide Coupling Approaches
The methylene-linked amide bond is formed via carbodiimide-mediated coupling or Mitsunobu reactions.
HATU-Mediated Coupling
Adapted from, coupling the Boc-protected piperidine with (S)-2-amino-3-methyl-butyric acid involves:
-
Activation : HATU (1.1 eq), DIPEA (3 eq) in DMF.
-
Reaction : Stir at 25°C for 12h.
-
Deprotection : TFA/DCM (1:1) removes Boc, yielding the free amine.
Yield : 85–90% after purification.
EEDQ-Mediated Amidation
As reported in, 2-ethoxy-1,2-dihydroquinoline (EEDQ) facilitates amidation without protecting groups:
tert-Butyl Ester Stabilization
The Boc group remains stable during coupling but requires acidic conditions for removal. Comparative studies show:
| Protecting Group | Deprotection Reagent | Stability During Coupling |
|---|---|---|
| Boc | TFA/DCM | High |
| Fmoc | Piperidine | Moderate |
Catalytic Asymmetric Synthesis
Palladium-Catalyzed Hydrogenation
Patent CN105384708A demonstrates 94% yield and 99% ee for structurally similar amines using:
Mechanistic Insight : The chiral environment of Pd/C induces enantioselective adsorption of the ketone intermediate, favoring (S)-configuration.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the amino acid moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives or amino acid esters.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It can serve as a precursor for synthesizing various pharmacologically active compounds.
- Neuropharmacology : Research indicates that derivatives of piperidine compounds exhibit neuroprotective effects and may be useful in treating neurodegenerative diseases. The specific modification of the piperidine structure can influence its interaction with neurotransmitter systems, enhancing efficacy against conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Activity
Studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation. The incorporation of the tert-butyl ester group may enhance lipophilicity, facilitating better cell membrane penetration and improved bioavailability.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperidine derivatives, highlighting their ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Properties
Research has shown that certain piperidine derivatives possess antimicrobial activities against various pathogens. The structural modifications can lead to enhanced interactions with bacterial cell walls or inhibit essential bacterial enzymes.
- Example : A derivative similar to this compound was tested against Staphylococcus aureus and exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of 4-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-configuration of the compound allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Amino Acid vs. However, bulkier substituents (e.g., the pyrazole-pyridinyl group in ) may improve target affinity in hydrophobic binding pockets.
Chirality: Both the target compound and the proline derivative exhibit (S)-stereochemistry, which is critical for interactions with chiral biological targets (e.g., enzymes or GPCRs). This contrasts with non-chiral analogs like the piperazine derivative in .
Functional Groups :
Biological Activity
4-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Anticonvulsant Activity
Research indicates that compounds similar to 4-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine derivatives exhibit anticonvulsant properties. For instance, derivatives containing piperidine and thiazole moieties have shown significant protective effects against seizures in animal models, suggesting that modifications to the piperidine structure can enhance anticonvulsant efficacy .
Anticancer Properties
Studies have demonstrated that piperidine derivatives possess anticancer activity. For example, certain analogs have been evaluated for their cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The results indicated that these compounds could inhibit cell proliferation effectively, with some exhibiting lower IC50 values than established chemotherapeutics like doxorubicin .
A detailed study highlighted the structure-activity relationship (SAR) where modifications on the piperidine ring significantly influenced the anticancer activity. The presence of specific substituents was crucial for enhancing potency against cancer cells .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as inhibitors of certain enzymes involved in cancer cell metabolism.
- Interaction with Cellular Receptors : Compounds have been shown to interact with various cellular receptors, potentially altering signaling pathways associated with cell survival and proliferation.
Data Tables
| Activity | Model/System | IC50 (µM) | Reference |
|---|---|---|---|
| Anticonvulsant | PTZ-induced seizures in mice | < 10 | |
| Cytotoxicity | A-431 cell line | 5.0 | |
| Cytotoxicity | Jurkat cell line | 6.5 |
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant activity of various piperidine derivatives in a PTZ-induced seizure model in mice. The results indicated that specific structural modifications significantly increased protective effects against seizures.
- Anticancer Activity : Another investigation focused on the cytotoxic effects of modified piperidine derivatives on human cancer cell lines. The study revealed that certain substitutions on the piperidine ring enhanced anticancer activity, which was attributed to increased interaction with cellular targets involved in tumor growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for introducing the tert-butyl carbamate group in piperidine derivatives?
- Methodological Answer : The tert-butyl carbamate (Boc) group is commonly introduced via nucleophilic substitution or condensation reactions. For example, tert-butyl esters can be synthesized using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP). Ludwig and Lehr (2004) demonstrated the use of Boc protection in pyrrole/indole derivatives, emphasizing the importance of anhydrous conditions to avoid hydrolysis . Widmer (1983) reported a simplified method for tert-butyl ester formation using carbodiimide coupling agents, applicable to acid-sensitive intermediates .
Table 1: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Boc Anhydride | Boc₂O, DMAP, DCM, RT | 70-85 | High regioselectivity | |
| Carbodiimide Coupling | DCC, tert-butanol, THF, 0°C→RT | 60-75 | Compatibility with acid-labile groups |
Q. Which spectroscopic techniques are critical for characterizing tert-butyl ester intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the Boc group’s presence (e.g., tert-butyl singlet at ~1.4 ppm in H NMR). The (S)-2-amino-3-methylbutyryl moiety can be verified via coupling constants and chiral HPLC .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for intermediates with isotopic labels (e.g., F in radiolabeled analogs) .
- IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm) confirm Boc protection .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, ICReDD’s approach combines computational modeling with experimental validation to optimize reaction conditions (e.g., solvent polarity, temperature) and minimize side reactions like Boc deprotection . A case study by de Koning et al. (2011) demonstrated how DFT-guided optimization reduced byproduct formation in tert-butyl ester synthesis by 30% .
Table 2: Computational vs. Experimental Yields
| Parameter | Computational Prediction | Experimental Result | Deviation (%) |
|---|---|---|---|
| Activation Energy (kcal/mol) | 22.3 | 24.1 | 7.5 |
| Optimal Temperature (°C) | 25 | 28 | 12 |
Q. How can contradictory stability data for tert-butyl-protected intermediates under acidic conditions be resolved?
- Methodological Answer : Stability discrepancies often arise from differences in solvent systems or acid strength. For example:
- : Reports stability under "recommended storage conditions" (dry, inert atmosphere) but notes incompatibility with strong oxidizing agents .
- Contradiction : Some protocols (e.g., Dutta et al., 1996) describe Boc deprotection using HCl/dioxane, suggesting acid sensitivity .
- Resolution Strategy : Conduct controlled stability studies using TLC or in situ IR to monitor degradation. For acid-sensitive intermediates, employ orthogonal protection (e.g., Fmoc for amines) or buffered deprotection conditions .
Q. What strategies optimize reaction yields in multi-step syntheses involving acid-sensitive intermediates?
- Methodological Answer :
- Stepwise Protection : Use Boc for amines and acid-labile groups (e.g., tert-butyl esters) in later steps to avoid premature deprotection .
- Low-Temperature Quenching : Neutralize acidic byproducts immediately after reactions using chilled NaHCO or Amberlite IRA-67 resin .
- Process Control : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediates .
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : The (S)-configuration at the 2-amino-3-methylbutyryl moiety is critical for receptor binding. For example, Dutta et al. (1996) observed a 10-fold increase in dopamine transporter affinity for the (S)-enantiomer compared to the (R)-form in piperidine derivatives . Chiral resolution via HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution ensures enantiopurity .
Data Contradiction Analysis
- Issue : Conflicting solubility data for analogs (e.g., reports 3.5E-5 g/L, while other sources suggest higher solubility in DMSO).
- Resolution : Solubility varies with solvent polarity and temperature. Use Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for in vitro assays vs. EtOAc for synthesis) .
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
